4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide is a sulfonamide.
Scientific Research Applications
Theoretical Study of Molecular Structure
- A theoretical study focused on the molecular structure and gas-phase acidity of sulfonamides, including 4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide. This research contributes to understanding the geometric and electronic properties of such compounds (Remko, 2003).
Molecular Structural Description and Antioxidant Activity
- The molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray diffraction and DFT calculations. This study provides insights into the structural and electronic properties, which are essential for understanding the potential applications of similar compounds (Demir et al., 2015).
Inhibitory Potential in Drug Design
- Novel benzenesulfonamides carrying benzamide moiety, similar to our compound of interest, were studied for their inhibitory potential against human carbonic anhydrase and acetylcholinesterase. This has implications in drug design for various bioactivities (Tuğrak et al., 2020).
Pharmaceutical Release Applications
- A study on molecularly imprinted hydrogels for photoregulated release and uptake of pharmaceuticals in aqueous media involved a water-soluble azobenzene-containing monomer related to the compound of interest. This research is crucial for developing smart drug delivery systems (Gong et al., 2008).
Antibacterial Effects and Synthesis of New Derivatives
- Research on the synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one, which share structural similarities with the compound , highlights its potential application in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Properties
Molecular Formula |
C20H25N3O5S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C20H25N3O5S/c1-15(24)23-18-8-10-19(11-9-18)29(26,27)22-14-16-4-6-17(7-5-16)20(25)21-12-3-13-28-2/h4-11,22H,3,12-14H2,1-2H3,(H,21,25)(H,23,24) |
InChI Key |
DMJKMNFCLJSTML-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCCOC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.